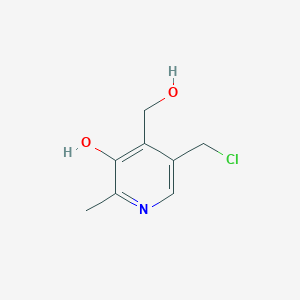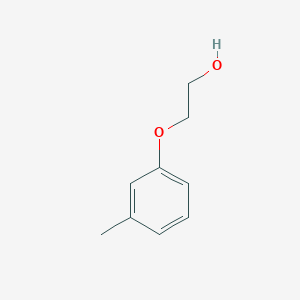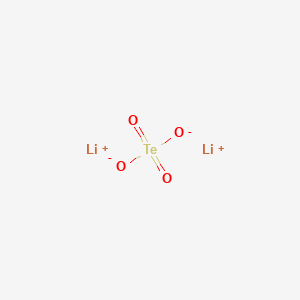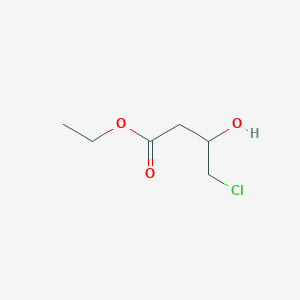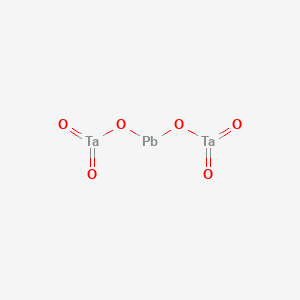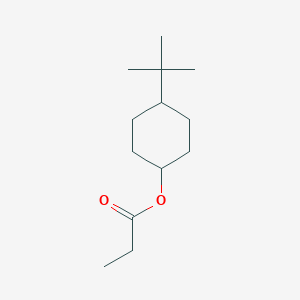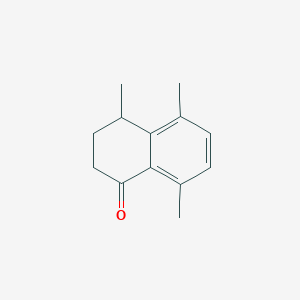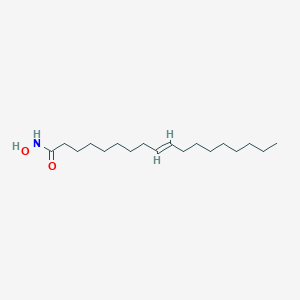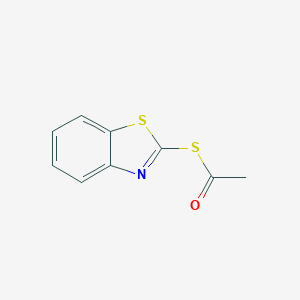
S-(1,3-benzothiazol-2-yl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,3-benzothiazol-2-yl) ethanethioate, also known as BZT-ET, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. The compound is a thioester derivative of benzothiazole and has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various research applications. In
作用機序
S-(1,3-benzothiazol-2-yl) ethanethioate works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal function. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit a range of other pharmacological effects, including inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) activity.
生化学的および生理学的効果
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, which may be due to its ability to inhibit MAO and ChE activity.
実験室実験の利点と制限
One of the main advantages of using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments is its ability to selectively block dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, there are also some limitations to using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments. For example, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving S-(1,3-benzothiazol-2-yl) ethanethioate. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate may have potential applications in the treatment of various types of cancer. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
Conclusion:
In conclusion, S-(1,3-benzothiazol-2-yl) ethanethioate is a promising compound with a range of potential applications in scientific research. The compound's ability to selectively block dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
合成法
The synthesis of S-(1,3-benzothiazol-2-yl) ethanethioate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with benzothiazol-2-yl mercaptan to yield S-(1,3-benzothiazol-2-yl) ethanethioate. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that S-(1,3-benzothiazol-2-yl) ethanethioate can act as a dopamine transporter blocker, which could potentially be useful in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research.
特性
CAS番号 |
10561-30-5 |
|---|---|
製品名 |
S-(1,3-benzothiazol-2-yl) ethanethioate |
分子式 |
C9H7NOS2 |
分子量 |
209.3 g/mol |
IUPAC名 |
S-(1,3-benzothiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C9H7NOS2/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
InChIキー |
QURYOQAUYILEOH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
正規SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
同義語 |
Ethanethioic acid, S-2-benzothiazolyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



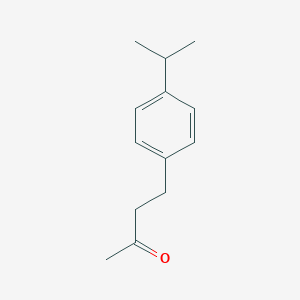
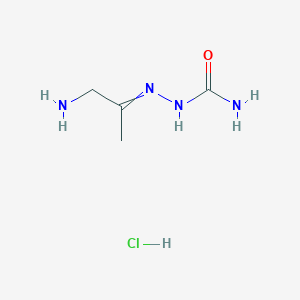
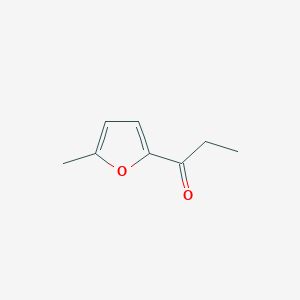
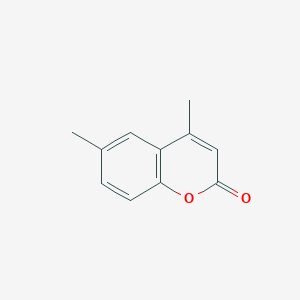
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
